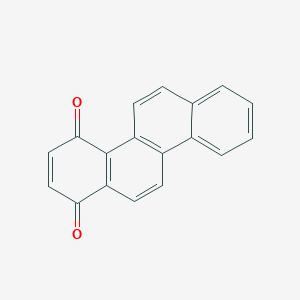

1,4-Chrysenequinone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Chrysenequinone can be synthesized from 1-vinylnaphthalene and 1,4-benzoquinone . The reaction involves the oxidative coupling of these precursors under controlled conditions to yield the desired product. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the quinone structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Chrysenequinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: It can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis:

1,4-Chrysenequinone serves as a valuable reagent in organic synthesis. It is utilized as a precursor for more complex aromatic compounds, enabling the development of various chemical entities. Its unique structure allows for specific chemical reactions that are pivotal in synthesizing new materials.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | More oxidized quinone derivatives | Involves further oxidation to yield higher oxidation states. |

| Reduction | Hydroquinone derivatives | Reduction reactions lead to the formation of hydroquinones. |

| Substitution | Substituted aromatic compounds | Substitution reactions introduce functional groups into the aromatic system. |

Biological Applications

Aryl Hydrocarbon Receptor Activation:

this compound is known for its role as an AhR activator. This receptor is crucial in mediating responses to environmental pollutants and has implications in various biological processes, including immune responses and cellular growth.

Case Study: Effects on Inflammatory Responses

Research indicates that exposure to this compound exacerbates inflammatory responses in lupus-prone mouse models (FcgRIIb-/-). This study highlights its potential role in autoimmune diseases and the need for further investigation into its toxicological implications .

Table 2: Biological Effects of this compound

| Biological Process | Effect | Reference |

|---|---|---|

| Immune Response | Enhanced inflammation | |

| Gene Expression | Induction of CYP1 family genes | |

| Cellular Growth | Inhibition in yeast cells |

Medical Applications

Potential Therapeutic Uses:

Ongoing research explores the therapeutic potential of this compound in cancer treatment due to its ability to modulate receptor activity. The compound's interaction with AhR may influence tumor progression and response to therapies.

Table 3: Research on Therapeutic Applications

| Application Area | Findings | Reference |

|---|---|---|

| Cancer Treatment | Modulation of AhR activity | |

| Autoimmune Diseases | Exacerbation of symptoms |

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is utilized in the manufacture of dyes and pigments due to its vibrant color properties and stability. Its chemical structure allows it to serve as an effective colorant in various applications.

Wirkmechanismus

1,4-Chrysenequinone exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus. In the nucleus, AhR interacts with specific DNA sequences to regulate the expression of target genes involved in various cellular processes, including detoxification, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

- 1,2-Chrysenequinone

- 1,4-Naphthoquinone

- 1,4-Anthraquinone

Comparison: 1,4-Chrysenequinone is unique due to its specific activation of the aryl hydrocarbon receptor, which distinguishes it from other quinones. While 1,2-Chrysenequinone and 1,4-Naphthoquinone also possess quinone structures, their biological activities and receptor interactions differ. 1,4-Anthraquinone, on the other hand, is more commonly used in dye production and has different chemical properties and applications.

Biologische Aktivität

1,4-Chrysenequinone, also known as chrysene-1,4-dione, is a polycyclic aromatic quinone (PAQ) that has garnered attention for its biological activity, particularly its role as an aryl hydrocarbon receptor (AhR) activator. This compound is significant in environmental toxicology and pharmacology due to its potential effects on cellular processes and its implications in various diseases.

This compound has the chemical formula and a molecular weight of approximately 278.27 g/mol. It is characterized by a fused ring structure typical of polycyclic compounds, which contributes to its reactivity and biological interactions.

Aryl Hydrocarbon Receptor (AhR) Activation

This compound acts as an activator of AhR , a transcription factor involved in the regulation of various genes associated with xenobiotic metabolism and cellular responses to environmental toxins. Activation of AhR can lead to the expression of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and pollutants .

Genotoxicity

Research indicates that this compound exhibits genotoxic properties , potentially leading to DNA damage. Studies have shown that exposure to this compound can result in the formation of stable DNA adducts, which are indicative of mutagenic activity . The genotoxic effects are thought to be mediated through oxidative stress pathways and the generation of reactive oxygen species (ROS).

Apoptosis and Cell Cycle Regulation

This compound has been implicated in the regulation of apoptosis and cell cycle processes. It can induce apoptosis in various cell lines through mechanisms involving mitochondrial pathways and caspase activation . Additionally, it influences cell cycle progression by affecting cyclin-dependent kinases (CDKs), which are essential for cell division.

Environmental Impact

A study examining historically contaminated soils revealed that this compound was one of the predominant oxy-PAHs detected. Its presence was associated with bioaccumulation in soil organisms like Enchytraeus crypticus, highlighting its environmental persistence and potential ecological risks .

Pharmacological Research

In pharmacological contexts, this compound has been evaluated for its potential therapeutic applications. For instance, it has shown promise in enhancing the efficacy of certain antibiotics by modulating immune responses through AhR activation . This dual role as both a potential therapeutic agent and a toxicant underscores the complexity of its biological activity.

Summary of Biological Activities

| Biological Activity | Mechanism/Effect |

|---|---|

| Aryl Hydrocarbon Receptor Activation | Induces expression of metabolic enzymes |

| Genotoxicity | Causes DNA adduct formation and oxidative stress |

| Apoptosis Induction | Activates mitochondrial pathways leading to cell death |

| Cell Cycle Regulation | Modulates CDK activity affecting cell division |

| Environmental Persistence | Bioaccumulates in soil organisms |

Eigenschaften

IUPAC Name |

chrysene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKIKBNUWJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143571 | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-16-1 | |

| Record name | 1,4-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?

A1: this compound exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, this compound can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].

Q2: What is the structural characterization of this compound?

A2: this compound is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.

Q3: What is known about the environmental impact and degradation of this compound?

A3: While specific details on the ecotoxicological effects of this compound aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for this compound formation and its subsequent introduction into ecosystems.

Q4: What analytical methods are commonly used to characterize and quantify this compound?

A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of this compound in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of this compound from complex mixtures and provides information about its abundance.

Q5: How does the structure of this compound relate to its activity?

A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like this compound []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, this compound and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].

Q6: What is the toxicological profile of this compound?

A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to this compound can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of this compound in various biological systems.

Q7: Has this compound been investigated in any in vitro or in vivo models?

A7: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that this compound exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of this compound worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of this compound and its relevance in understanding disease mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.